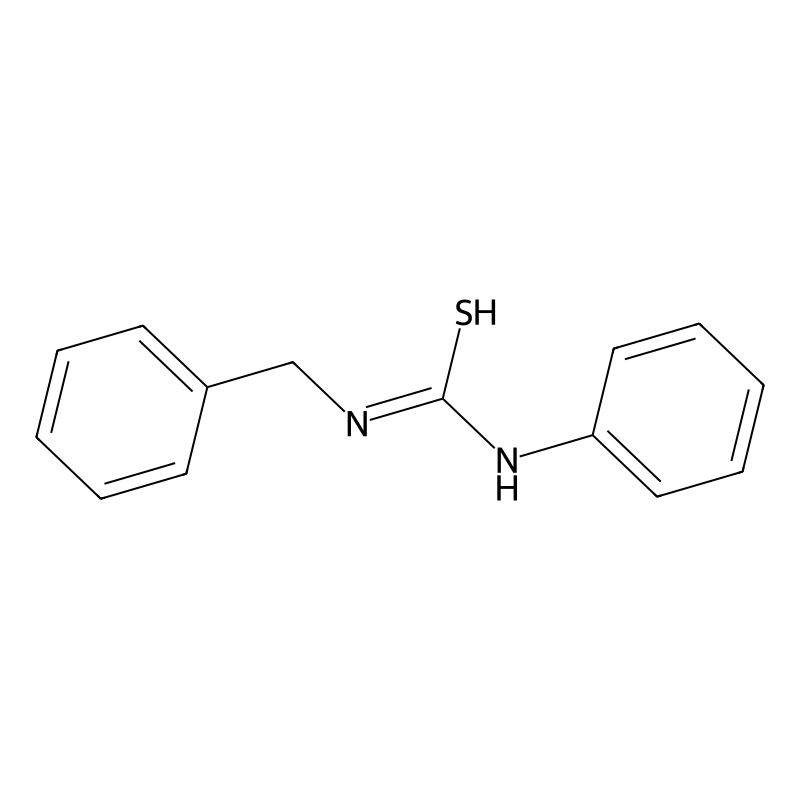

1-Benzyl-3-phenylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Benzyl-3-phenylthiourea (BPTU) is an unsymmetrical thiourea derivative characterized by its dual aromatic system (benzyl and phenyl groups) flanking a polar thiourea core. In procurement and material selection, this structural asymmetry and high electron density make it a highly processable precursor for heterocycle synthesis, a flexible bidentate ligand for transition metal coordination, and a superior surface-active agent. Unlike simple aliphatic or symmetric aryl thioureas, BPTU's extended aromatic footprint significantly increases molecular coverage density on metal surfaces, making it a high-performance candidate for acidic corrosion inhibition and a specialized electron donor in visible-light-promoted organocatalytic annulations [1].

Substituting 1-Benzyl-3-phenylthiourea with symmetric analogs (like 1,3-diphenylthiourea) or simple aliphatic thioureas compromises process efficiency and application performance. In coordination chemistry, BPTU's specific steric profile allows it to act flexibly as either a mono-anion or dianion ligand, a behavior not reliably replicated by sterically constrained symmetric analogs[1]. In surface protection applications, generic inhibitors like hexamethylenetetramine (URO) or simple thiourea fail to provide the same steric shielding; BPTU's dual aromatic rings maximize the electrostatic interaction and physical coverage area on metal substrates [2]. Furthermore, in agrochemical and organocatalytic synthesis, the specific electronic push-pull dynamics of the benzyl-phenyl asymmetry are required to form stable Electron Donor-Acceptor (EDA) complexes, meaning generic substitution directly results in lower yields and increased side reactions [3].

References

- [1] Mohamed, D. S., et al. 'Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands.' Inorganics 11.3 (2023): 125.

- [2] Dinh, Q. H., et al. 'A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution.' Journal of Chemistry (2021).

- [3] Sun, X., et al. 'Visible-Light-Promoted Three-Component Coupling Annulation: Synthesis of 2-Iminothiazolidin-4-ones via in Situ Formed Electron Donor-Acceptor Complexes.' The Journal of Organic Chemistry 84.7 (2019): 4478-4485.

Superior Acidic Corrosion Inhibition Efficiency vs. Traditional Benchmarks

In 1.0 M HCl environments, 1-Benzyl-3-phenylthiourea (BPTU) demonstrates exceptional surface protection capabilities due to its modified Langmuir isotherm adsorption. At a low concentration of 2 × 10^-4 M at 30°C, BPTU achieved an inhibition efficiency of 94.99% (measured via Electrochemical Impedance Spectroscopy) and 94.30% (via Potentiodynamic Polarization). This significantly outperforms the traditional reference inhibitor hexamethylenetetramine (URO) under identical conditions, validating BPTU's higher molecular coverage density provided by its dual aromatic rings [1].

| Evidence Dimension | Corrosion inhibition efficiency in 1.0 M HCl at 30°C |

| Target Compound Data | 94.99% (EIS) at 2 × 10^-4 M |

| Comparator Or Baseline | Hexamethylenetetramine (URO) baseline |

| Quantified Difference | BPTU provides superior protection (>94%) at highly dilute concentrations compared to the URO benchmark |

| Conditions | 1.0 M HCl solution, 30°C, low carbon steel substrate |

Allows industrial buyers to achieve superior metal protection with significantly lower inhibitor concentrations, reducing overall chemical consumption.

High-Yield Intermediate Performance in Visible-Light-Promoted Annulation

BPTU is a highly efficient intermediate/precursor in the synthesis of 2-iminothiazolidin-4-ones. When utilized in a visible-light-promoted three-component coupling reaction (using a 3 W white LED), the reaction involving 1-benzyl-3-phenylthiourea yielded the target annulation product at 91%. The compound's specific electronic structure facilitates the formation of an Electron Donor-Acceptor (EDA) complex, evidenced by a significant red shift in UV-vis absorption, allowing the reaction to proceed efficiently without the need for expensive transition metal catalysts [1].

| Evidence Dimension | Product yield in visible-light-promoted annulation |

| Target Compound Data | 91% yield of target 2-iminothiazolidin-4-one |

| Comparator Or Baseline | Standard transition-metal catalyzed pathways (class-level baseline) |

| Quantified Difference | Achieves >90% yield under mild, metal-free visible light conditions |

| Conditions | 3 W white LED irradiation, room temperature, metal-free |

Reduces procurement reliance on expensive, toxic transition metal catalysts for heterocycle manufacturing.

Processability Advantage in Agrochemical Mimic Synthesis

In the development of ethylene response stimulants for agricultural applications, 1-benzyl-3-phenylthiourea and its derivatives offer significant manufacturability advantages over existing commercial mimics like EH-1. While EH-1 requires a 12-hour synthesis and complex column chromatography for purification, BPTU derivatives can be synthesized in just 3 hours and purified via simple recrystallization. Furthermore, replacing pyridinyl moieties with the phenyl moiety found in BPTU specifically increased the ethylene-like activity in Arabidopsis models [1].

| Evidence Dimension | Synthesis time and purification complexity |

| Target Compound Data | 3-hour synthesis, simple recrystallization |

| Comparator Or Baseline | EH-1 (existing ethylene mimic): 12-hour synthesis, column chromatography |

| Quantified Difference | 75% reduction in synthesis time and elimination of chromatographic purification |

| Conditions | Standard laboratory synthesis and purification workflows |

Dramatically lowers scale-up and manufacturing costs for agrochemical producers by simplifying downstream purification.

Versatile Coordination Modes for Platinum-Group Metal Extraction

1-Benzyl-3-phenylthiourea demonstrates superior coordination flexibility when reacting with [PtCl2(L-L)] precursors. Unlike rigid symmetric thioureas, BPTU can act as either a mono-anion ligand coordinating solely through the sulfur atom, or as a dianion ligand chelating through both sulfur and nitrogen atoms in a basic medium (CHCl3/EtOH). This dual-mode capability enables the synthesis of novel square planar Pt(II) complexes with tunable steric and electronic properties[1].

| Evidence Dimension | Ligand coordination flexibility |

| Target Compound Data | Dual-mode (mono-anion S-coordination or dianion S,N-chelation) |

| Comparator Or Baseline | Simple symmetric thioureas (typically restricted coordination) |

| Quantified Difference | Enables access to multiple structural isomers and mixed-ligand Pt(II) complexes |

| Conditions | Basic medium (CHCl3/EtOH) with Pt(II) precursors |

Provides catalyst developers and metal-extraction facilities with a highly tunable ligand for designing specialized platinum-group complexes.

Acidic Environment Corrosion Inhibition

Due to its >94% inhibition efficiency at low concentrations, BPTU is the optimal choice for formulating protective coatings and pickling bath additives for low carbon steel in hydrochloric acid environments, outperforming standard hexamethylenetetramine [1].

Metal-Free Heterocycle Manufacturing

Because it efficiently forms EDA complexes under visible light, BPTU is ideal for the green, transition-metal-free synthesis of 2-iminothiazolidin-4-ones and related pharmaceutical intermediates, achieving yields in excess of 90% [2].

Agrochemical Development and Scale-Up

Its straightforward 3-hour synthesis and recrystallization-friendly profile make BPTU a highly processable scaffold for manufacturing ethylene response stimulants in large-scale agricultural applications, avoiding the bottlenecks of column chromatography [3].

Advanced Platinum-Group Metal Coordination

Its ability to act flexibly as both a mono- and dianionic ligand makes it a preferred precursor for synthesizing novel square planar Pt(II) and Pd(II) complexes used in advanced catalysis and anti-cancer drug research [4].

References

- [1] Dinh, Q. H., et al. 'A Study of 1-Benzyl-3-phenyl-2-thiourea as an Effective Steel Corrosion Inhibitor in 1.0 M HCl Solution.' Journal of Chemistry (2021).

- [2] Sun, X., et al. 'Visible-Light-Promoted Three-Component Coupling Annulation: Synthesis of 2-Iminothiazolidin-4-ones via in Situ Formed Electron Donor-Acceptor Complexes.' The Journal of Organic Chemistry 84.7 (2019): 4478-4485.

- [3] Takahashi, K., et al. 'Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis.' International Journal of Molecular Sciences 24.15 (2023): 12409.

- [4] Mohamed, D. S., et al. 'Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands.' Inorganics 11.3 (2023): 125.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard